
5-Chloro-3-phenylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-phenylpyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenylpyrazin-2-amine typically involves the reaction of 3-phenylpyrazin-2-amine with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{3-phenylpyrazin-2-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like NH3, RSH, ROH, often in polar solvents.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 5-amino-3-phenylpyrazin-2-amine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-phenylpyrazin-2-amine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
3-Phenylpyrazin-2-amine: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-Bromo-3-phenylpyrazin-2-amine: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and properties.
5-Chloro-2-phenylpyrazine: Similar but with the phenyl group at a different position, affecting its chemical behavior.
Uniqueness: 5-Chloro-3-phenylpyrazin-2-amine is unique due to the specific positioning of the chlorine and phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H8ClN3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
5-chloro-3-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI-Schlüssel |
IZQRDHORPZMRER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



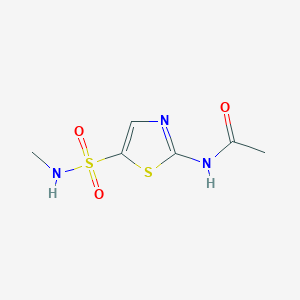


![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
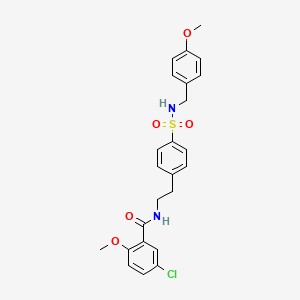

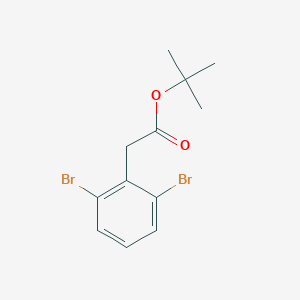


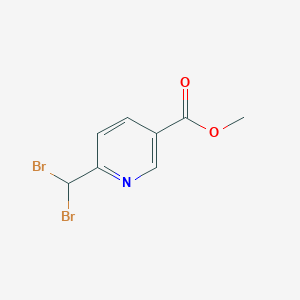
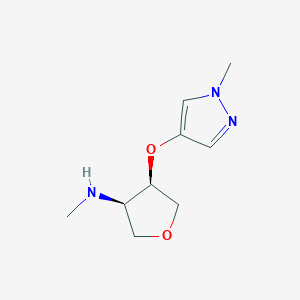
![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)
